3-Bromo-4-(trifluoromethoxy)benzaldehyde CAS number
3-Bromo-4-(trifluoromethoxy)benzaldehyde CAS number
An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-4-(trifluoromethoxy)benzaldehyde, a key chemical intermediate in the synthesis of complex organic molecules. This document outlines its chemical properties, safety information, a detailed experimental protocol for its synthesis, and its role in the development of pharmaceuticals and agrochemicals.
Chemical Identity and Properties
3-Bromo-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde containing both a bromine atom and a trifluoromethoxy group. These functional groups make it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 85366-66-1[1][2][3][4][5] |
| Molecular Formula | C₈H₄BrF₃O₂[2][6] |
| IUPAC Name | 3-bromo-4-(trifluoromethoxy)benzaldehyde[7] |
| Synonyms | 3-Bromo-4-trifluoromethoxy-benzaldehyde |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 269.02 g/mol [2][4][6] |
| Boiling Point | 97 °C at 10 mm Hg[3] |
| Appearance | Colorless oil[3] |
| Melting Point | Not available |
| Density | Not available |
Safety and Handling
3-Bromo-4-(trifluoromethoxy)benzaldehyde is classified as a hazardous substance. Proper safety precautions must be observed during handling and storage.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation[7] |
| Eye Irritation | H319 | Causes serious eye irritation[7] |
| Respiratory Irritation | H335 | May cause respiratory irritation[7] |
Handling Recommendations:
-
Avoid inhalation, and contact with eyes and skin.[2]
-
Use in a well-ventilated area with appropriate exhaust.[2]
-
Wear personal protective equipment, including safety goggles, protective gloves, and impervious clothing.[2]
-
Ensure an accessible safety shower and eye wash station are nearby.[2]
Role in Drug Discovery and Development
3-Bromo-4-(trifluoromethoxy)benzaldehyde serves as a crucial intermediate in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals.[6] Its structure is valuable for constructing complex molecules with potential biological activity.[6] The presence of the trifluoromethoxy group can enhance properties such as metabolic stability and lipophilicity in drug candidates, while the bromine atom provides a reactive site for various cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. It is frequently employed in the development of active ingredients for drugs targeting a range of diseases, including those with anti-inflammatory and antimicrobial properties.[6]
Experimental Protocol: Synthesis
The following is a detailed experimental protocol for the synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde via the oxidation of 3-bromo-4-trifluoromethoxybenzyl alcohol.[3]
Materials:
-
3-bromo-4-trifluoromethoxybenzyl alcohol (27 g, 0.1 mol)
-
Sulphuric acid (29.4 g, 0.3 mol)
-
Potassium dichromate (9.7 g, 0.033 mol)
-
Methylene chloride (250 ml + 100 ml)
-
"Aliquat" 336 (tricaprylmethylammonium chloride) (2 ml)
-
Water (50 ml + 100 ml + 100 ml + 100 ml)
-
Saturated sodium bicarbonate solution (100 ml)
-
Sodium sulphate
Procedure:
-
A solution of 27 g (0.1 mol) of 3-bromo-4-trifluoromethoxybenzyl alcohol in 250 ml of methylene chloride is prepared at room temperature.
-
A mixture of 29.4 g (0.3 mol) of sulphuric acid, 50 ml of water, and 2 ml of "Aliquat" 336 is added to the solution.
-
9.7 g (0.033 mol) of potassium dichromate is then added to the reaction mixture.
-
The temperature is maintained at approximately 25°C for 2 hours, with slight cooling if necessary.
-
After 2 hours, 100 ml of water is added to the mixture.
-
The organic phase is separated, and the aqueous phase is extracted again with 100 ml of methylene chloride.
-
The combined organic phases are washed sequentially with 100 ml of water (twice), 100 ml of saturated sodium bicarbonate solution, and finally with 100 ml of water.
-
The washed organic phase is dried over sodium sulphate.
-
The solvent is removed by evaporation in vacuo.
-
The resulting residue is purified by distillation to yield 3-bromo-4-trifluoromethoxybenzaldehyde.
Yield: 20.4 g (75.8% of theoretical yield).[3]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde.
Caption: Oxidation synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde.
References
- 1. aaronchem.com [aaronchem.com]
- 2. chemscene.com [chemscene.com]
- 3. prepchem.com [prepchem.com]
- 4. Bromo benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 3-Bromo-4-(trifluoromethoxy)benzaldehyde [myskinrecipes.com]
- 7. 3-Bromo-4-(trifluoromethoxy)benzaldehyde | C8H4BrF3O2 | CID 13150416 - PubChem [pubchem.ncbi.nlm.nih.gov]
